2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside

説明

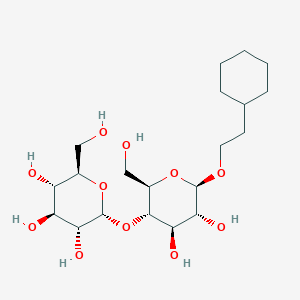

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexylethoxy moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves the catalytic hydrogenation of phenylethyl alcohol under pressure . Another method involves the hydrogenation of cyclohexyl acetate using Cu2Zn/Al2O3 catalysts . These methods ensure the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing advanced reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of green chemistry principles, such as oxidative esterification of primary alcohols, is also being explored to minimize environmental impact .

化学反応の分析

Types of Reactions

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

科学的研究の応用

Medicinal Chemistry

Antioxidant Properties

Research has indicated that 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside exhibits antioxidant activity, which is crucial in preventing oxidative stress-related diseases. A study demonstrated its efficacy in scavenging free radicals, suggesting potential applications in formulations aimed at reducing oxidative damage in cells.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves modulation of signaling pathways that lead to inflammation, providing insights into its therapeutic potential for conditions like arthritis and other inflammatory diseases.

Biochemistry

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown promise in inhibiting α-glucosidase, which is relevant for managing diabetes by slowing carbohydrate absorption.

Glycosylation Studies

As a glycoside, 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside serves as a model compound for studying glycosylation processes. Its structure allows researchers to explore how glycosylation affects the pharmacokinetics and bioavailability of drugs.

Food Science

Flavor Enhancer

Due to its sweet taste profile, this compound is being explored as a natural sweetener or flavor enhancer in food products. Its safety and efficacy in enhancing flavor without significant caloric contribution make it an attractive alternative to synthetic sweeteners.

Preservation Properties

Studies suggest that this glycoside may have antimicrobial properties, which could be harnessed for food preservation. Its ability to inhibit microbial growth could extend the shelf life of various food products.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of Cymal-2 involved testing its ability to reduce oxidative stress in human cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) when treated with varying concentrations of the compound, supporting its potential use in antioxidant formulations.

Case Study 2: Anti-inflammatory Mechanism

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this glycoside on macrophage cells. The study found that treatment with Cymal-2 led to decreased levels of TNF-alpha and IL-6, demonstrating its role in modulating inflammatory responses.

Case Study 3: Glycosylation Research

In an investigation into the glycosylation patterns of various compounds, Cymal-2 was utilized as a standard reference. The findings provided insights into how different glycosides affect the stability and efficacy of therapeutic agents, paving the way for improved drug design strategies.

作用機序

The mechanism of action of 2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexylethoxy moiety may interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .

類似化合物との比較

Similar Compounds

2-Cyclohexylethanol: A simpler compound with similar structural features but fewer hydroxyl groups.

Cyclohexylmethoxy: Another related compound with a cyclohexyl group attached to a methoxy moiety.

Uniqueness

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its multiple hydroxyl groups and complex structure, which confer distinct chemical and biological properties

生物活性

Chemical Identity

2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside (CAS Number: 260804-65-7) is a glycoside compound with the molecular formula and a molecular weight of approximately 452.497 g/mol. It features a cyclohexylethyl group attached to a glucopyranosyl moiety, which is known for its potential biological activities, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that glycosides, including 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study conducted on various glycosides demonstrated that those with glucopyranosyl units showed enhanced radical scavenging activity, contributing to their potential protective effects against cellular damage .

Anti-inflammatory Properties

Glycosides have been associated with anti-inflammatory effects. In vitro studies have suggested that compounds similar to 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside can inhibit the production of pro-inflammatory cytokines. This inhibition can help in managing conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Glycosides have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

Case Studies

-

Antioxidant Efficacy in Diabetic Models

A case study examined the effects of glycosides on diabetic rats, where treatment with compounds similar to 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside resulted in reduced oxidative stress markers and improved glucose metabolism. The study highlighted the potential of such compounds in managing diabetes through their antioxidant mechanisms . -

Anti-inflammatory Effects in Cell Cultures

In a controlled laboratory setting, researchers treated human cell lines with this glycoside and observed a significant decrease in the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests a promising application for managing inflammatory diseases .

Mechanistic Insights

The biological activities of 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside can be attributed to its structural characteristics that facilitate interactions with biological macromolecules:

- Radical Scavenging : The hydroxyl groups present in the glucopyranosyl moieties are critical for donating electrons to free radicals, thereby neutralizing them.

- Cell Signaling Modulation : The compound may influence signaling pathways involved in inflammation and apoptosis due to its interaction with cellular receptors .

Comparative Analysis of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antioxidant | High | Radical scavenging via hydroxyl groups |

| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Variable | Disruption of bacterial membranes |

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O11/c21-8-11-13(23)14(24)16(26)20(29-11)31-18-12(9-22)30-19(17(27)15(18)25)28-7-6-10-4-2-1-3-5-10/h10-27H,1-9H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXPDNGQJSXOMW-OIIXUNCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429518 | |

| Record name | Cymal-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260804-65-7 | |

| Record name | Cymal-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。